molecular formula C22H30N6O3 B6524491 1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide CAS No. 440331-33-9

1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide

Cat. No. B6524491
CAS RN: 440331-33-9
M. Wt: 426.5 g/mol
InChI Key: GBEXWKXBBSLOSR-UHFFFAOYSA-N
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Description

The compound is part of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes . It is a modulator of GPR139, a G protein-coupled receptor . The compound is used in the treatment of diseases, disorders, or conditions associated with GPR139 .


Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .


Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .


Chemical Reactions Analysis

The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .

Scientific Research Applications

Peptide Synthesis

TBTU serves as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids and amino groups. Specifically:

Suppression of Racemization

TBTU acts as an additive that suppresses racemization during peptide synthesis. Racemization can lead to unwanted mixtures of enantiomers, affecting the purity of synthesized peptides. TBTU helps maintain the desired chirality .

Macrocyclic Polyamine Derivatives

Researchers use TBTU as a coupling reagent to synthesize macrocyclic polyamine derivatives . These compounds have applications in drug discovery, particularly as potential anticancer agents or enzyme inhibitors .

Hematoregulatory Nonapeptide Synthesis

TBTU plays a crucial role in the large-scale preparation of the hematoregulatory nonapeptide (Glp-Glu-Asp)₂-DAS-(Lys)₂ (also known as SK&F 107647 ). This peptide has implications for blood regulation and immune response .

Agonists of GPR139

Recent patent literature suggests that compounds related to TBTU, specifically 4-oxo-3,4-dihydro-1,2,3-benzotriazines , act as agonists of GPR139 . GPR139 is a G protein-coupled receptor associated with various physiological processes. These compounds may have therapeutic potential .

properties

IUPAC Name

1-[1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c23-21(30)16-7-12-26(13-8-16)17-9-14-27(15-10-17)20(29)6-3-11-28-22(31)18-4-1-2-5-19(18)24-25-28/h1-2,4-5,16-17H,3,6-15H2,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEXWKXBBSLOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[4-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide

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